molecular formula C16H20N2O5 B12338159 5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid

5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid

Cat. No.: B12338159
M. Wt: 320.34 g/mol
InChI Key: BXLSTEFJPCZHEG-UHFFFAOYSA-N
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Description

5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid typically involves multiple steps. The key steps include the protection of amine groups using the BOC group and subsequent reactions to form the desired compound. Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile and tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of microreactor systems allows for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium borohydride for reduction, and oxidizing agents like potassium permanganate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while oxidation of the hydroxyl group forms ketones or aldehydes .

Scientific Research Applications

5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The BOC group serves as a protecting group, allowing selective reactions to occur at other functional groups. The compound’s reactivity is influenced by the presence of the hydroxyl and carboxylic acid groups, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-6-4-10(5-7-18)11-8-12(14(20)21)13(19)17-9-11/h4,8-9H,5-7H2,1-3H3,(H,17,19)(H,20,21)

InChI Key

BXLSTEFJPCZHEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC(=O)C(=C2)C(=O)O

Origin of Product

United States

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